1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane core with a dimethyl substitution and an oxo group at the 2-position. Additionally, it features a methanesulfonamide group attached to a tetramethylpiperidine moiety. The compound’s intricate structure lends itself to various applications in scientific research and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the oxo group. The tetramethylpiperidine moiety is then synthesized separately and coupled with the bicyclic core using methanesulfonyl chloride under basic conditions to form the final product .
Analyse Chemischer Reaktionen
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The bicyclic core and the methanesulfonamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide include:
7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonyl fluoride: This compound shares the bicyclic core but differs in the substituent attached to the methanesulfonyl group.
(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid: This compound has a similar core structure but features a methanesulfonic acid group instead of the piperidine moiety.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.
Eigenschaften
Molekularformel |
C19H34N2O3S |
---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C19H34N2O3S/c1-16(2)10-14(11-17(3,4)21-16)20-25(23,24)12-19-8-7-13(9-15(19)22)18(19,5)6/h13-14,20-21H,7-12H2,1-6H3 |
InChI-Schlüssel |
LZWOAEWKCFZUOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.